Quercetin-d3 (hydrate) is a deuterated form of the flavonoid quercetin, which is widely recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound is primarily used as an internal standard in analytical chemistry for the quantification of quercetin through gas chromatography and liquid chromatography-mass spectrometry techniques. The formal name of Quercetin-d3 (hydrate) is 2-(4,5-dihydroxyphenyl-2,3,6-d3)-3,5,7-trihydroxy-4H-1-benzopyran-4-one, hydrate, with a molecular formula of C15H7D3O7·XH2O and a molecular weight of 305.3 g/mol .
Quercetin is naturally found in various plants, especially in fruits, vegetables, leaves, and grains. It can be extracted from sources such as onions, apples, berries, and tea. The deuterated version, Quercetin-d3 (hydrate), is synthesized for specific applications in research and analytical chemistry .
Quercetin-d3 (hydrate) belongs to the class of flavonoids, specifically categorized as a flavonol. Flavonoids are polyphenolic compounds known for their health benefits and are classified based on their chemical structure into several subclasses including flavones, flavonols, isoflavones, flavanones, and anthocyanins .
The synthesis of Quercetin-d3 (hydrate) typically involves the deuteration of quercetin to introduce deuterium atoms into its molecular structure. This can be achieved through various chemical reactions that incorporate deuterated reagents or solvents during the synthesis process. The specific synthetic pathway may involve:
Quercetin-d3 (hydrate) has a complex molecular structure characterized by multiple hydroxyl groups attached to a flavonoid backbone. The presence of deuterium in specific positions alters its physical properties slightly compared to non-deuterated quercetin.
The unique structure contributes to its biological activity and interaction with various biological targets .
Quercetin-d3 (hydrate) can participate in various chemical reactions typical of flavonoids:
Reactions involving Quercetin-d3 (hydrate) are often analyzed using techniques such as high-performance liquid chromatography and mass spectrometry to monitor reaction progress and product formation .
The mechanism of action for Quercetin-d3 (hydrate) primarily involves its role as an antioxidant and its ability to modulate various signaling pathways:
Research indicates that Quercetin can inhibit phosphoinositide 3-kinase pathways with an IC50 ranging from 2.4 to 5.4 µM . This modulation affects cell growth and survival mechanisms.
Quercetin-d3 (hydrate) has significant applications in scientific research:
The biosynthetic origin of the quercetin scaffold in plants occurs via the phenylpropanoid pathway, a specialized metabolic route branching from the shikimate pathway. This enzymatic cascade begins with phenylalanine conversion to 4-coumaroyl-coenzyme A through successive actions of phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumaroyl-coenzyme A ligase [6] [9]. Condensation with three malonyl-coenzyme A units by chalcone synthase yields naringenin chalcone, which isomerizes to naringenin. Subsequent hydroxylation by flavonoid 3'-hydroxylase produces eriodictyol, while flavanone 3β-hydroxylase catalyzes formation of dihydroquercetin. The final oxidation step, mediated by flavonol synthase, introduces the C2-C3 double bond to generate quercetin aglycone [6] [8]. Notably, in planta quercetin typically accumulates as glycosylated derivatives (e.g., rutin, isoquercitrin) which influence solubility and compartmentalization but complicate isotopic labeling at the aglycone level [3] [8].
Contemporary metabolic engineering has enabled heterologous quercetin production in microbial hosts, providing platforms for controlled deuterium integration. Yarrowia lipolytica has emerged as a particularly efficient chassis due to its native enzymatic machinery supplying abundant malonyl-coenzyme A and acetyl-coenzyme A precursors [6]. Advanced strain engineering has involved:
Table 1: Biotechnological Production Yields of Quercetin and Precursors in Engineered Microbial Systems
| Host Organism | Engineered Pathway Components | Maximum Titer (milligrams per liter) | Isotope Labeling Compatibility |
|---|---|---|---|
| Yarrowia lipolytica | F3H-(GGGGS)₂-FLS fusion; pFBAin-FMOCPR | 278.92 ± 11.58 (quercetin) | High (glucose-D₇ substitution) |
| Saccharomyces cerevisiae | PAL, C4H, 4CL, CHS, CHI, F3H, FLS | 956 (from phenylpropanoid acids) | Moderate (requires auxotrophic strains) |
| Escherichia coli | Codon-optimized FLS; malonyl-coenzyme A overexpression | 20.38 ± 2.57 | Limited (poor precursor flux) |
Metabolic incorporation of deuterium into quercetin employs both biological and chemical strategies:
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): HepG2 hepatoma cells cultured in media containing deuterated leucine (Leu-d3) effectively incorporate the label during protein synthesis. When exposed to quercetin, comparative proteomic analysis via liquid chromatography-tandem mass spectrometry reveals differential protein expression, particularly in cell cycle regulators like cyclin D1 [4]. This approach demonstrated deuterium incorporation efficiency exceeding 95% after ten cell generations, enabling precise quantification of quercetin-induced proteome alterations [4] [10].
Chemical Deuteration: Direct catalytic exchange targets labile hydrogens at positions ortho to phenolic hydroxyl groups. This method, while efficient for producing high-specific-activity tracers, may alter redox properties critical to quercetin's antioxidant functionality [2] [9].
Native SILAC (nSILAC): Developed for prototrophic organisms like Saccharomyces cerevisiae, this approach utilizes heavy arginine (¹³C₆/¹⁵N₄) and lysine (¹³C₆/¹⁵N₂) without requiring auxotrophic mutants. The 2nSILAC variant achieves complete metabolic labeling under respiratory conditions, facilitating mitochondrial proteome studies relevant to quercetin's effects on metabolic pathways [5] [10].
Table 2: Isotopic Labeling Techniques Applied to Flavonoid Research
| Technique | Isotope Format | Incorporation Efficiency | Application in Quercetin Research |
|---|---|---|---|
| SILAC | Leu-d3 (cell culture) | >95% (10 generations) | Quantification of cyclin D1 modulation [4] |
| nSILAC/2nSILAC | Arg¹⁰, Lys⁸ (yeast) | 85-92% | Mitochondrial proteome dynamics [5] |
| Chemical Deuteration | C-ring exchange (D₂O/Pd) | Variable (position-dependent) | Tracer for absorption studies [2] |
| Microbial Bioconversion | Glucose-D₇ (fermentation) | 60-75% (Yarrowia) | De novo biosynthesis [6] |
Natural quercetin occurs predominantly as glycosylated derivatives in plant matrices, with aglycone concentrations being exceptionally low. The highest concentrations are found in specific botanical sources:
Glycosylation patterns profoundly influence solubility and bioavailability. Predominant natural analogues include:
These derivatives undergo enzymatic hydrolysis by intestinal β-glucosidases and lactase phlorizin hydrolase to release aglycone prior to absorption, introducing significant pharmacokinetic variability [3].
Synthetic strategies have generated quercetin derivatives addressing natural limitations:
Quercetin-d3 (Hydrate): Features deuterium substitution at three non-labile positions (typically ortho to hydroxyl groups), conferring metabolic stability without altering target interactions. This analogue exhibits identical polarity to native quercetin but demonstrates reduced susceptibility to cytochrome P450-mediated degradation (particularly cytochrome P450 3A4 and cytochrome P450 2C19), extending plasma half-life from 3-4 hours to >10 hours in preclinical models [2] [8] [9].
Glycosylated Derivatives: Synthetic isoquercitrin and enzymatically modified isoquercitrin demonstrate up to 12-fold enhanced bioavailability compared to aglycone through facilitated transport via sodium-dependent glucose transporter 1 [3].
Methylated Derivatives: Including tamarixetin (4'-O-methylquercetin) and isorhamnetin (3'-O-methylquercetin), which exhibit altered membrane affinity and reduced phase II conjugation, achieving higher plasma concentrations despite potentially reduced receptor affinity [7] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6